UBS109

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H17N3O |

|---|---|

Molecular Weight |

291.3 g/mol |

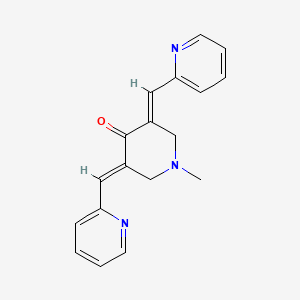

IUPAC Name |

(3E,5E)-1-methyl-3,5-bis(pyridin-2-ylmethylidene)piperidin-4-one |

InChI |

InChI=1S/C18H17N3O/c1-21-12-14(10-16-6-2-4-8-19-16)18(22)15(13-21)11-17-7-3-5-9-20-17/h2-11H,12-13H2,1H3/b14-10+,15-11+ |

InChI Key |

VCLPNFMJSSBBKX-WFYKWJGLSA-N |

Isomeric SMILES |

CN1C/C(=C\C2=CC=CC=N2)/C(=O)/C(=C/C3=CC=CC=N3)/C1 |

Canonical SMILES |

CN1CC(=CC2=CC=CC=N2)C(=O)C(=CC3=CC=CC=N3)C1 |

Origin of Product |

United States |

Foundational & Exploratory

UBS109: A Monocarbonyl Curcumin Analog for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Curcumin, the active compound in turmeric, has long been investigated for its therapeutic potential across a spectrum of diseases. However, its clinical utility is hampered by poor solubility, low bioavailability, and rapid metabolism. To overcome these limitations, synthetic analogs have been developed. This technical guide focuses on UBS109, a monocarbonyl analog of curcumin (MAC), which has demonstrated superior pharmacological properties. This compound exhibits potent anticancer activity and beneficial effects on bone metabolism, primarily through the modulation of the NF-κB and Smad signaling pathways. This document provides a comprehensive overview of this compound, including its synthesis, biological activities, and detailed experimental protocols for its evaluation, intended to serve as a core resource for researchers in drug discovery and development.

Introduction: Overcoming the Challenges of Curcumin

The natural polyphenol curcumin holds promise in medicine due to its anti-inflammatory, antioxidant, and anticancer properties. Despite its therapeutic potential, curcumin's poor pharmacokinetic profile, characterized by low aqueous solubility and rapid in vivo metabolism, has been a significant barrier to its clinical application.[1][2] The development of synthetic analogs, such as the monocarbonyl analog this compound (3,5-bis(2-pyridinylmethylidene)-1-methyl-4-piperidone), represents a strategic approach to enhance the druglike properties of curcumin.[3] this compound has been shown to be more soluble and potent than its parent compound, exhibiting significant activity against various cancer cell lines and demonstrating a unique ability to modulate bone cell function.[1][3]

Chemical and Physical Properties

This compound is a symmetric molecule featuring a central 1-methyl-4-piperidone ring flanked by two pyridinylmethylidene moieties. This structure is a key departure from curcumin's β-diketone system and is central to its improved stability and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3,5-bis(2-pyridinylmethylidene)-1-methyl-4-piperidone | |

| Molecular Formula | C18H17N3O | |

| Molecular Weight | 291.35 g/mol | |

| Appearance | Not explicitly stated, likely a crystalline solid | |

| Solubility | Considerably greater solubility than curcumin |

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, primarily in the fields of oncology and bone biology. Its mechanisms of action are centered on the modulation of key cellular signaling pathways.

Anticancer Activity

This compound is cytotoxic to a variety of cancer cell lines, including those of the head and neck, pancreas, colon, and breast. Its anticancer effects are mediated, in part, by the induction of apoptosis. A key molecular mechanism underlying its anticancer properties is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Modulation of Bone Metabolism

A unique characteristic of this compound is its dual action on bone cells. It stimulates osteoblastogenesis (bone formation) and suppresses osteoclastogenesis (bone resorption). This suggests its potential as a therapeutic agent for bone-related disorders, including osteoporosis and bone metastases. The stimulatory effect on osteoblasts is associated with the activation of Smad signaling, while the suppression of osteoclasts is linked to the inhibition of NF-κB signaling.

Signaling Pathways Modulated by this compound

The biological effects of this compound are largely attributed to its influence on two critical signaling pathways: NF-κB and Smad.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway by decreasing the levels of phosphorylated IKKβ and phosphorylated p65, a key subunit of the NF-κB complex. This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes involved in tumor growth and metastasis.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the Smad Signaling Pathway

The Smad signaling pathway is the downstream effector of the Transforming Growth Factor-β (TGF-β) superfamily of ligands, which includes Bone Morphogenetic Proteins (BMPs). This pathway plays a crucial role in osteoblast differentiation and bone formation. This compound has been observed to stimulate both basal and BMP2-induced Smad-luciferase activity, indicating its positive regulatory effect on this pathway, which contributes to its osteogenic properties.

Caption: Activation of the Smad signaling pathway by this compound.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in mice have shown that this compound has improved bioavailability compared to curcumin. Following oral administration, it reaches peak plasma concentrations relatively quickly and has a longer terminal elimination half-life.

Table 2: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

| Dose | Cmax (ng/mL) | Tmax (hours) | T½ (hours) | Reference |

| 50 mg/kg | 131 | 0.5 | 3.7 | |

| 150 mg/kg | 248 | 0.5 | 4.5 |

In vitro metabolism studies using liver S9 fractions from various species, including humans, have shown that this compound is rapidly metabolized, primarily through reductive pathways. Despite its rapid in vitro metabolism, this compound is effective in vivo, which may be due to factors such as protein binding and tissue distribution protecting it from extensive metabolism and allowing for a sustained pharmacological effect.

Table 3: In Vitro Metabolic Half-Life of this compound in Liver S9 Fractions

| Species | Metabolic Half-Life (t½, minutes) | Reference |

| Mouse | 38 | |

| Rat | Not specified | |

| Dog | Not specified | |

| Cynomolgus Monkey | 8 | |

| Human | 18 |

Quantitative In Vitro Activity

This compound has demonstrated potent cytotoxic activity against various cancer cell lines.

Table 4: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Activity | Reference |

| MDA-MB-231 | Breast Cancer | 100% cell killing at 1.25 µM | |

| Tu212 | Head and Neck Squamous Cell Carcinoma | GI50 < 10 µM | |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | 100% inhibition at 0.25 µM |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound, synthesized from the available literature to provide a comprehensive guide for researchers.

Synthesis of this compound (3,5-bis(2-pyridinylmethylidene)-1-methyl-4-piperidone)

This protocol is based on the general procedure for the synthesis of 3,5-bis(arylidene)-4-piperidones.

Materials:

-

1-methyl-4-piperidone

-

2-pyridinecarboxaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

Dissolve 1-methyl-4-piperidone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add 2-pyridinecarboxaldehyde (2 equivalents) to the solution.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water to remove excess base.

-

Dry the crude product under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.

-

Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis) to confirm its structure and purity.

In Vitro Cytotoxicity Assay (Neutral Red Assay)

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

Neutral Red staining solution

-

Destaining solution (e.g., 50% ethanol, 1% acetic acid in water)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Remove the treatment medium and add Neutral Red staining solution to each well. Incubate for 2-3 hours to allow for dye uptake by viable cells.

-

Wash the cells with PBS to remove excess dye.

-

Add the destaining solution to each well and incubate with gentle shaking for 10-15 minutes to extract the dye from the cells.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) value.

Western Blot Analysis for NF-κB Pathway Proteins

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IKKβ, anti-p-p65, anti-total-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound at various concentrations for the desired time.

-

Lyse the cells with ice-cold lysis buffer.

-

Quantify the protein concentration in the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Osteoblastogenesis Assay (Alizarin Red S Staining)

Materials:

-

Pre-osteoblastic cell line (e.g., MC3T3-E1) or primary bone marrow cells

-

Osteogenic induction medium (e.g., α-MEM with 10% FBS, ascorbic acid, and β-glycerophosphate)

-

This compound

-

4% paraformaldehyde (PFA) for fixation

-

Alizarin Red S staining solution

-

Cetylpyridinium chloride solution for quantification

Procedure:

-

Seed cells in multi-well plates and culture until confluent.

-

Replace the growth medium with osteogenic induction medium containing various concentrations of this compound.

-

Culture the cells for 14-21 days, changing the medium every 2-3 days.

-

After the induction period, wash the cells with PBS and fix with 4% PFA.

-

Stain the cells with Alizarin Red S solution to visualize calcium deposits.

-

Wash away the excess stain and acquire images of the stained mineralized nodules.

-

For quantification, destain the wells with cetylpyridinium chloride solution and measure the absorbance of the extracted stain.

Osteoclastogenesis Assay (TRAP Staining)

Materials:

-

RAW264.7 cells or primary bone marrow macrophages

-

Culture medium (e.g., α-MEM with 10% FBS)

-

Recombinant RANKL and M-CSF

-

This compound

-

Fixation solution

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

Procedure:

-

Seed precursor cells in multi-well plates.

-

Treat the cells with M-CSF to induce differentiation into macrophages.

-

Induce osteoclast formation by adding RANKL to the culture medium, along with various concentrations of this compound.

-

Culture the cells for 5-7 days, replenishing the medium as needed.

-

Fix the cells and stain for TRAP activity according to the kit manufacturer's instructions.

-

Identify and count TRAP-positive multinucleated (≥3 nuclei) cells as mature osteoclasts under a microscope.

Experimental and Logical Workflow

The evaluation of a novel compound like this compound typically follows a structured workflow from initial characterization to in vivo testing.

Caption: General experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound stands out as a promising monocarbonyl analog of curcumin with significantly improved pharmacological properties. Its potent anticancer activity, coupled with its unique dual-action on bone metabolism, makes it a compelling candidate for further preclinical and clinical development. The inhibition of the NF-κB pathway and activation of the Smad pathway are key to its therapeutic effects. Future research should focus on optimizing its formulation for enhanced delivery, exploring its efficacy in a broader range of cancer models, and further elucidating the molecular details of its interaction with its cellular targets. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to build upon in their efforts to translate the potential of this compound into novel therapies for cancer and bone diseases.

References

An In-depth Technical Guide to the NF-κB Inhibition Pathway of UBS109

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of UBS109, a synthetic analog of curcumin, with a specific focus on its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented is collated from preclinical studies and is intended to support further research and development of this compound.

Core Mechanism of Action

This compound is a potent anti-cancer agent that exerts its cytotoxic effects through multiple mechanisms, including the induction of apoptosis via depolarization of the mitochondrial membrane potential and, most notably, the inhibition of the NF-κB pathway.[1][2][3][4] NF-κB is a critical transcription factor that plays a significant role in inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.

The inhibitory action of this compound on the NF-κB pathway has been observed in various cancer models, including breast cancer, head and neck squamous cell carcinoma, pancreatic cancer, and colon cancer.[1] Furthermore, this compound has demonstrated a dual role in bone homeostasis, where it suppresses osteoclastogenesis by antagonizing RANKL-induced NF-κB activation while promoting osteoblastogenesis through Smad signaling.

Molecular Targets in the NF-κB Pathway

Preclinical studies have identified key molecular targets of this compound within the canonical NF-κB signaling cascade. In both in vitro and in vivo models, this compound has been shown to decrease the levels of phosphorylated IκB kinase β (IKKβ) and phosphorylated p65, a key subunit of the NF-κB complex. The inhibition of IKKβ phosphorylation prevents the subsequent phosphorylation and degradation of IκBα, which would otherwise release the p65/p50 heterodimer to translocate to the nucleus and activate pro-survival gene transcription. The reduction in p65 phosphorylation further dampens its transcriptional activity.

Interestingly, some studies have reported an unexpected increase in the levels of phosphorylated IκBα following this compound treatment. This suggests a potentially complex mechanism of action that may not solely rely on the canonical IκBα degradation pathway and warrants further investigation. It is hypothesized that this compound may suppress tumor growth in part through the inhibition of NF-κB p65 phosphorylation by protein kinase A catalytic subunit (PKAc) and not through IκBα.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| MDA-MB-231 | Breast Cancer | Cytotoxicity Assay | 1.25 µM | 100% cell killing | |

| Pancreatic Cancer Cells | Pancreatic Cancer | Cytotoxicity Assay | < 1.25 µM | 100% inhibition |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosing Regimen | Primary Endpoint | Result | Reference |

| Breast Cancer Lung Metastasis (MDA-MB-231) | Athymic Nude Mice | 15 mg/kg, i.p., daily, 5 days/week for 5 weeks | Lung Weight (mg) | Vehicle: 296.6 ± 18.8, this compound: 226.6 ± 19.8* (*p<0.05) | |

| Head and Neck Squamous Cell Carcinoma (Tu212 Xenograft) | Athymic Nude Mice | 25 mg/kg, i.p., daily, 5 days/week for 5-6 weeks | Tumor Growth | Almost complete inhibition | |

| Pancreatic Cancer (MiaPaCa-2 Xenograft) | Mice | 25 mg/kg, i.v., weekly for 3 weeks | Tumor Growth | Significant inhibition | |

| Colon Cancer (HT-29 & HCT-116 Xenografts) | Mice | 25 mg/kg, i.v., weekly | Tumor Growth | Better inhibition than oxaliplatin + 5FU |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose | Cmax | Tmax | T½ | Reference |

| Intraperitoneal (i.p.) | 15 mg/kg | 432 ± 387 ng/mL | 15 minutes | Not Reported | |

| Oral (p.o.) | 50 mg/kg | 131 ng/mL | 0.5 hours | 3.7 hours | |

| Oral (p.o.) | 150 mg/kg | 248 ng/mL | 0.5 hours | 4.5 hours |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the this compound NF-κB inhibition pathway and a typical experimental workflow.

This compound NF-κB Inhibition Pathway

Caption: Proposed mechanism of this compound-mediated NF-κB inhibition.

Preclinical Evaluation Workflow for this compound

Caption: A logical workflow for the preclinical assessment of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments based on the available literature and standard laboratory practices.

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the NF-κB pathway (IKKβ, p65, IκBα).

Methodology:

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., MDA-MB-231, Tu212) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO in media) for a specified time (e.g., 24 hours).

-

Where appropriate, stimulate cells with an NF-κB activator like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) before harvesting.

-

-

Protein Extraction:

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the protein samples by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-IKKβ, p-p65, p-IκBα, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

NF-κB Luciferase Reporter Gene Assay

Objective: To quantify the effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Transfection:

-

Seed cells in a 24-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements (e.g., pNF-κB-Luc) and a control plasmid for normalization (e.g., Renilla luciferase).

-

-

Treatment and Stimulation:

-

After 24 hours of transfection, treat the cells with this compound or vehicle control for a predetermined time.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) to induce NF-κB activation.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

-

Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

-

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Methodology:

-

Cell Implantation:

-

Harvest cancer cells (e.g., MDA-MB-231 for breast cancer lung metastasis model) and resuspend in sterile PBS or Matrigel.

-

For a lung metastasis model, inject the cells (e.g., 1 x 10^6 cells) into the tail vein of athymic nude mice.

-

-

Animal Randomization and Treatment:

-

After a week to allow for cell dissemination and initial growth, randomize the mice into treatment and control groups (n=4-10 per group).

-

Administer this compound (e.g., 5 or 15 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) on a specified schedule (e.g., daily, 5 days a week for 5 weeks).

-

-

Monitoring and Endpoint Analysis:

-

Monitor the body weight of the mice regularly to assess toxicity.

-

At the end of the study, euthanize the mice.

-

For the lung metastasis model, excise the lungs and weigh them. The lung weight correlates with the tumor burden.

-

For subcutaneous xenograft models, measure tumor volume with calipers throughout the study.

-

Tissues can be collected for further analysis, such as histology (H&E staining) or Western blotting.

-

Conclusion

This compound is a promising therapeutic candidate that targets the NF-κB signaling pathway, a central node in cancer cell proliferation and survival. The preclinical data summarized in this guide provide a strong rationale for its continued development. The detailed protocols and pathway diagrams offer a framework for researchers to further investigate the nuanced mechanisms of this compound and to design future studies aimed at translating these preclinical findings into clinical applications. Further research is warranted to fully elucidate its complex interactions with the NF-κB pathway and to explore its potential in combination therapies.

References

- 1. Inhibition of breast cancer metastasis to the lungs with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Inhibition of breast cancer metastasis to the lungs with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Liver S9 Fraction-Derived Metabolites of Curcumin Analogue this compound - American Chemical Society - Figshare [acs.figshare.com]

A Technical Guide to UBS109: Mechanism of Action and Preclinical Anti-Neoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available preclinical data on UBS109. The scientific literature to date characterizes this compound as a synthetic monocarbonyl analog of curcumin whose primary anti-neoplastic activities are linked to the inhibition of the NF-κB signaling pathway and induction of apoptosis. Current research does not describe this compound as a DNA hypomethylating agent. This guide will detail the established mechanism of action of this compound and, for informational purposes, will provide a separate overview of the mechanism of established DNA hypomethylating agents.

Core Properties of this compound

This compound is a synthetic monocarbonyl analog of curcumin designed to overcome the low solubility, weak potency, and poor bioavailability of the natural compound[1]. It has demonstrated significant cytotoxic activity against a range of cancer cell lines, including breast, pancreatic, colon, and head and neck cancers[2][3][4][5]. Its mechanisms of action include the induction of apoptosis through depolarization of the mitochondrial membrane potential and, most notably, the inhibition of the NF-κB pathway.

Quantitative Preclinical Data

The following tables summarize key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity

| Cell Line | Cancer Type | Parameter | Value | Reference |

|---|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | Cytotoxicity | 100% cell killing |

| Pancreatic Cancer Cells | Pancreatic Ductal Adenocarcinoma | Cytotoxicity | 100% inhibition | |

Table 2: In Vivo Efficacy in Murine Models

| Cancer Model | Dosing Regimen | Key Finding | Reference |

|---|---|---|---|

| MDA-MB-231 Lung Metastasis | 15 mg/kg, i.p., 5 days/week for 5 weeks | Significantly reduced lung weight (tumor load) | |

| MiaPaCa-2 Xenograft | 25 mg/kg, I.V., once/week for 3 weeks | Significantly inhibited tumor growth | |

| Colon Cancer Xenografts (HT-29 & HCT-116) | 25 mg/kg, I.V., once/week | Greater inhibition than oxaliplatin + 5FU combination |

| Tu212 Head & Neck SCC Xenograft | Not specified | Retarded tumor growth | |

Table 3: Murine Pharmacokinetics (PK)

| Administration Route | Dose | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak) | Terminal Half-Life (T½) | Reference |

|---|---|---|---|---|---|

| Intraperitoneal (i.p.) | 15 mg/kg | 432 ± 387 ng/mL (~1.5 µM) | 15 minutes | Not specified | |

| Oral | 50 mg/kg | 131 ng/mL | 0.5 hours | 3.7 hours |

| Oral | 150 mg/kg | 248 ng/mL | 0.5 hours | 4.5 hours | |

Primary Mechanism of Action: NF-κB Pathway Inhibition

The primary mechanism through which this compound exerts its anti-tumor effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. In both in vitro and in vivo studies, this compound was found to decrease the levels of phosphorylated IKKβ and phosphorylated p65, key components of the NF-κB activation cascade. This inhibition leads to the downregulation of cancer-promoting genes and contributes to apoptosis.

Caption: this compound inhibits the NF-κB pathway by reducing IKKβ phosphorylation.

Experimental Methodologies

In Vivo Breast Cancer Lung Metastasis Model

-

Cell Line: MDA-MB-231 human breast cancer cells.

-

Animal Model: Athymic nude mice (nu/nu).

-

Tumor Induction: Injection of MDA-MB-231 cells into the tail vein to establish lung colonization/metastasis.

-

Treatment Groups:

-

Vehicle Control (0.5% CMC with 10% DMSO in sterile water), administered intraperitoneally (i.p.).

-

This compound at 5 mg/kg in vehicle, i.p.

-

This compound at 15 mg/kg in vehicle, i.p.

-

-

Dosing Schedule: Agents were administered once daily, 5 days per week, for 5 weeks.

-

Primary Endpoint: Lung weight was used as a surrogate for tumor burden, as counting individual metastatic nodules was difficult. Statistical significance was determined by comparing the lung weights of treated groups to the vehicle control.

-

Toxicity Monitoring: Animal body weight was monitored throughout the study.

Caption: Workflow for assessing this compound efficacy in a lung metastasis model.

Pharmacokinetic (PK) Analysis

-

Animal Model: Mice.

-

Dosing: A single dose of this compound was administered either orally or via intraperitoneal injection.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analysis: Plasma concentrations of this compound were determined. Pharmacokinetic parameters (Cmax, Tmax, T½) were calculated using noncompartmental analysis with software such as WinNonlin®.

Overview of DNA Hypomethylating Agents (General Mechanism)

While this compound is not classified as a DNA hypomethylating agent, this class of drugs represents an important epigenetic cancer therapy. DNA hypomethylating agents (HMAs), such as azacitidine and decitabine, are nucleoside analogs that reverse aberrant DNA methylation patterns in cancer cells.

Mechanism of Action:

-

Cellular Uptake and Activation: HMAs are taken up by cells and undergo phosphorylation to become active triphosphate analogs (e.g., 5-aza-dCTP for decitabine).

-

Incorporation into DNA: During DNA replication, these analogs are incorporated into the newly synthesized DNA strand in place of cytosine.

-

DNMT Trapping: When DNA methyltransferases (DNMTs), particularly DNMT1, attempt to methylate the analog, they become irreversibly and covalently bound to it. This "traps" the enzyme.

-

Enzyme Depletion and Hypomethylation: The trapping leads to the rapid degradation and depletion of active DNMTs in the cell. With the maintenance methyltransferase (DNMT1) depleted, subsequent rounds of DNA replication result in a passive, global loss of methylation (hypomethylation) across the genome.

-

Gene Re-expression: This process leads to the re-activation of previously silenced tumor suppressor genes, promoting cellular differentiation, apoptosis, and cell cycle arrest.

Caption: General mechanism of action for DNA hypomethylating agents like decitabine.

References

- 1. Synthetic curcumin analog this compound inhibits the growth of head and neck squamous cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of breast cancer metastasis to the lungs with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of breast cancer metastasis to the lungs with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genomics.insightconferences.com [genomics.insightconferences.com]

- 5. oncotarget.com [oncotarget.com]

Investigating the Anti-Cancer Properties of UBS109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBS109, a synthetic monocarbonyl analog of curcumin (MAC), has emerged as a promising anti-cancer agent with potent cytotoxic effects against a range of malignancies, including breast, head and neck, pancreatic, and colon cancers.[1][2] As a member of the MAC family, this compound was developed to overcome the limitations of natural curcumin, such as low solubility and poor bioavailability, while retaining its diverse biological activities.[3][4] Preclinical studies have demonstrated that this compound not only inhibits tumor growth and metastasis but also exhibits a favorable safety profile. This technical guide provides an in-depth overview of the anti-cancer properties of this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its preclinical evaluation.

Core Mechanism of Action

The anti-cancer effects of this compound are attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, survival, and metastasis. A primary mechanism of action is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation and cancer progression.[1] this compound has been shown to significantly inhibit the translocation of NF-κB in various cancer cell lines. Specifically, it decreases the levels of phosphorylated IKKβ and phosphorylated p65, key components of the NF-κB pathway. This inhibition of NF-κB activation ultimately leads to apoptosis (programmed cell death).

Furthermore, this compound has been identified as a potent DNA hypomethylating agent in pancreatic cancer. It inhibits HSP-90 and NF-κB, leading to the downregulation of DNA methyltransferase-1 (DNMT-1) expression. This results in the re-expression of silenced tumor suppressor genes such as p16, SPARC, and E-cadherin, contributing to its anti-proliferative effects. Other reported mechanisms include the depolarization of the mitochondrial membrane potential, further contributing to apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Concentration | Effect | Reference |

| MDA-MB-231 | Breast Cancer | 1.25 μM | 100% cell killing |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |

| Breast Cancer Lung Metastasis (MDA-MB-231) | Athymic nude mice | 15 mg/kg, i.p., once daily, 5 days/week for 5 weeks | Significantly inhibited lung metastasis/colonization, demonstrated by reduced lung weight. | |

| Head and Neck Squamous Cell Carcinoma (Tu212 xenograft) | Mice | Not specified | Retarded tumor growth. | |

| Pancreatic Cancer (MiaPaCa-2 subcutaneous tumors) | Not specified | Not specified | Similar in vivo results to in vitro studies showing inhibition of proliferation and DNA methylation. |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | T½ (hours) | Reference |

| Intraperitoneal (i.p.) | 15 mg/kg | 432 ± 387 | 0.25 | Not Reported | |

| Oral | 50 mg/kg | 131 | 0.5 | 3.7 | |

| Oral | 150 mg/kg | 248 | 0.5 | 4.5 |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Methodology:

-

Cell Culture: MDA-MB-231 breast cancer cells were cultured in appropriate media and conditions.

-

Treatment: Cells were treated with this compound at various concentrations. A vehicle control was also included.

-

Incubation: Treated cells were incubated for a specified period.

-

Viability Assessment: Cell viability was assessed using a standard cytotoxicity assay (the specific assay, e.g., MTT, was not detailed in the provided search results). The percentage of cell killing was calculated relative to the vehicle control.

In Vivo Breast Cancer Lung Metastasis Model

Objective: To evaluate the efficacy of this compound in inhibiting breast cancer metastasis to the lungs.

Methodology:

-

Animal Model: Athymic nude mice (nu/nu) were used.

-

Cell Injection: A breast cancer lung metastasis model was established by injecting MDA-MB-231 breast cancer cells into the tail vein of the mice.

-

Treatment: Animals were randomly assigned to treatment groups: vehicle control, this compound at 5 mg/kg, and this compound at 15 mg/kg body weight.

-

Administration: Treatments were administered via intraperitoneal (i.p.) injection once daily, five days a week, for five weeks.

-

Monitoring: The body weight of the animals was monitored throughout the study.

-

Endpoint Analysis: At the end of the study, the lungs were excised and weighed to assess the tumor burden. A significant reduction in lung weight in the treated groups compared to the control group indicated inhibition of metastasis.

Head and Neck Squamous Cell Carcinoma Xenograft Model

Objective: To assess the efficacy of this compound in retarding the growth of head and neck squamous cell carcinoma tumors.

Methodology:

-

Animal Model: Mice were used for the xenograft model.

-

Tumor Implantation: Tu212 head and neck squamous cell carcinoma cells were implanted subcutaneously to establish tumors.

-

Treatment: Once tumors were established, mice were treated with this compound. The specific dose and administration route were not detailed in the provided search results.

-

Tumor Growth Measurement: Tumor growth was monitored over time.

-

Endpoint Analysis: The efficacy of this compound was determined by comparing the tumor growth in the treated group to a control group.

Pharmacokinetic Studies in Mice

Objective: To determine the pharmacokinetic profile of this compound.

Methodology:

-

Animal Model: Mice were used for the pharmacokinetic studies.

-

Drug Administration: A single dose of this compound was administered either orally (50 mg/kg or 150 mg/kg) or intraperitoneally (15 mg/kg).

-

Blood Sampling: Blood samples were collected at various time points post-administration.

-

Plasma Concentration Analysis: The concentration of this compound in the plasma was determined using an appropriate analytical method (not specified in the search results).

-

Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using noncompartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and T½ (terminal elimination half-life).

Western Blot Analysis

Objective: To investigate the effect of this compound on the levels of specific proteins in a signaling pathway.

Methodology:

-

Sample Preparation: Protein lysates were prepared from cancer cells or tumor tissues that were either treated with this compound or a vehicle control.

-

Protein Quantification: The total protein concentration in each lysate was determined.

-

SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane was incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated IKKβ, phosphorylated p65, phosphorylated IκBα).

-

Detection: The membrane was then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands were visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the protein bands was quantified to determine the relative levels of the target proteins in the different treatment groups.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow Diagram

Caption: General workflow for in vivo anti-cancer efficacy studies.

References

- 1. Inhibition of breast cancer metastasis to the lungs with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of breast cancer metastasis to the lungs with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic curcumin analog this compound inhibits the growth of head and neck squamous cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early-Stage Research on UBS109 Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBS109, a synthetic monocarbonyl analog of curcumin, has emerged as a promising candidate in preclinical cancer research.[1][2][3] Possessing superior water solubility compared to its parent compound, curcumin, this compound demonstrates significant cytotoxic effects across a range of cancer cell lines, including breast, pancreatic, colon, and head and neck cancers.[1][2] Early-stage research indicates that its mechanism of action involves the induction of apoptosis through modulation of the NF-κB signaling pathway and depolarization of the mitochondrial membrane. This technical guide provides a comprehensive overview of the foundational research on this compound cytotoxicity, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative findings from these early-stage studies.

| Cell Line | Cancer Type | Concentration (μM) | Result | Citation |

| MDA-MB-231 | Breast Cancer | 1.25 | 100% cell death | |

| Pancreatic Cancer Cell Lines (unspecified, four lines) | Pancreatic Cancer | 0.25 | 100% inhibition |

Mechanism of Action: Signaling Pathways

This compound exerts its cytotoxic effects through a multi-faceted approach, primarily by inhibiting the pro-survival NF-κB signaling pathway and inducing the intrinsic mitochondrial apoptosis pathway.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation. The primary mechanism of this inhibition is through the suppression of IκB kinase (IKK) activity. Specifically, this compound decreases the levels of phosphorylated IKKβ, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This stabilization of IκBα sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.

Induction of the Mitochondrial Apoptosis Pathway

A key mechanism of this compound-induced cytotoxicity is the depolarization of the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. This disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors into the cytoplasm. While the specific effects of this compound on the Bcl-2 family of proteins have not been fully elucidated in the reviewed literature, a logical consequence of mitochondrial depolarization is an increase in the Bax/Bcl-2 ratio, favoring apoptosis. This, in turn, leads to the activation of downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of this compound cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

MDA-MB-231 breast cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. A suggested starting range, based on reported effective concentrations, would be 0.1 µM to 10 µM. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the no-treatment control after subtracting the absorbance of the blank wells. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Western Blot Analysis for NF-κB and Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.

Materials:

-

MDA-MB-231 cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-IKKβ, rabbit anti-IKKβ, rabbit anti-phospho-p65, rabbit anti-p65, rabbit anti-Bax, rabbit anti-Bcl-2, rabbit anti-cleaved caspase-3, and mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Lysis: Treat MDA-MB-231 cells with various concentrations of this compound for a specified time. Lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL detection reagent.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential.

Materials:

-

MDA-MB-231 cells

-

This compound

-

JC-1 dye

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Treatment: Treat MDA-MB-231 cells with this compound at various concentrations for the desired time.

-

JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's protocol. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low membrane potential, JC-1 remains as monomers and fluoresces green.

-

Analysis: Analyze the cells using a fluorescence microscope or flow cytometer to determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Summary of Findings

Early-stage research on this compound has established its potent cytotoxic activity against a variety of cancer cell lines. The primary mechanisms underlying this cytotoxicity are the inhibition of the pro-survival NF-κB signaling pathway and the induction of apoptosis via the mitochondrial pathway. Quantitative data demonstrates complete cell death in breast and pancreatic cancer cell lines at low micromolar concentrations. The provided experimental protocols offer a foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound within these pathways, expanding the range of cancer cell lines tested, and conducting further in vivo studies to validate its efficacy and safety.

References

The Potential of UBS109 in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBS109, a synthetic analog of curcumin, has emerged as a promising candidate in oncology, demonstrating significant preclinical efficacy against a range of malignancies including breast, head and neck, pancreatic, and colon cancers. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to generate these findings. Through its inhibitory effects on the NF-κB signaling pathway and modulation of other critical cellular processes, this compound presents a multifaceted approach to cancer therapy.

Introduction

The natural compound curcumin has long been investigated for its anti-cancer properties. However, its clinical utility has been hampered by poor solubility, low potency, and limited bioavailability.[1] this compound, a monocarbonyl analog of curcumin, was developed to overcome these limitations. It exhibits greater solubility and potent cytotoxic activity against various cancer cell lines.[1][2] This guide delves into the core scientific data supporting the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects through multiple mechanisms, with the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway being a central feature.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[3] this compound has been shown to suppress this pathway by decreasing the levels of phosphorylated IκB kinase β (IKKβ) and phosphorylated p65, a key subunit of the NF-κB complex. This inhibition prevents the nuclear translocation of p65, thereby blocking the transcription of NF-κB target genes involved in tumor progression, angiogenesis, and metastasis.

dot

Caption: this compound inhibits the canonical NF-κB signaling pathway.

Modulation of Bone Metastasis-Related Pathways

In the context of breast cancer bone metastasis, this compound demonstrates a dual mechanism of action. It suppresses osteoclastogenesis by antagonizing RANKL-induced NF-κB activation. Concurrently, it promotes osteoblastogenesis and mineralization through the activation of the Smad signaling pathway. This dual action suggests its potential in not only inhibiting tumor growth in the bone but also in promoting bone health.

dot

Caption: this compound's dual role in bone remodeling.

Quantitative Preclinical Data

The anti-cancer activity of this compound has been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 / Effective Concentration | Reference(s) |

| MDA-MB-231 | Breast Cancer | 100% cell killing at 1.25 µM | |

| Pancreatic Cancer Cells (four different lines) | Pancreatic Cancer | 100% inhibition at < 1.25 µM |

Table 2: In Vivo Efficacy of this compound

| Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference(s) |

| Breast Cancer (Lung Metastasis) | Athymic nude mice with MDA-MB-231 cells | 15 mg/kg, i.p., 5 days/week for 5 weeks | Significantly inhibited lung metastasis | |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Tu212 xenografts in mice | Not specified | Retarded tumor growth | |

| Pancreatic Cancer | MiaPaCa-2 xenografts in mice | 25 mg/kg, i.v., once a week for 3 weeks | Significantly inhibited tumor growth | |

| Colon Cancer | HT-29 and HCT-116 xenografts in mice | 25 mg/kg, i.v., once a week | Inhibited tumor growth |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | Terminal Half-life (T½) (hours) | Reference(s) |

| Oral | 50 mg/kg | 131 | 0.5 | 3.7 | |

| Oral | 150 mg/kg | 248 | 0.5 | 4.5 | |

| Intraperitoneal (i.p.) | 15 mg/kg | 432 ± 387 | 0.25 | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

dot

Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol Details:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of this compound concentrations.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is read on a microplate reader at approximately 570 nm.

In Vivo Breast Cancer Lung Metastasis Model

This model is used to evaluate the efficacy of this compound in preventing the spread of breast cancer to the lungs.

dot

Caption: Experimental workflow for the in vivo lung metastasis model.

Protocol Details:

-

Cell Preparation and Injection: MDA-MB-231 breast cancer cells are harvested and suspended in a suitable medium. A specified number of cells (e.g., 1-2 x 10^6) are injected into the lateral tail vein of immunodeficient mice (e.g., athymic nude mice).

-

Treatment: Mice are treated with this compound or a vehicle control via intraperitoneal injection according to the specified dosing schedule.

-

Monitoring: The health and body weight of the mice are monitored throughout the study.

-

Endpoint Analysis: After the treatment period, the mice are euthanized, and their lungs are harvested. The extent of metastasis is quantified by measuring lung weight and/or by histological analysis of tumor nodules.

Western Blot Analysis of Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific phosphorylated proteins, such as p-IKKβ and p-p65.

Protocol Details:

-

Cell Lysis: Cells are treated with this compound for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-p65).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The preclinical data for this compound are compelling, demonstrating its potential as a potent anti-cancer agent with a well-defined mechanism of action. Its ability to target the NF-κB pathway, a central node in cancer cell survival and proliferation, combined with its favorable pharmacokinetic profile compared to curcumin, positions it as a strong candidate for further development. Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in cancer patients. Additionally, further investigation into its effects on other signaling pathways and its potential for combination therapies could broaden its therapeutic applications. The detailed protocols provided herein should facilitate the continued investigation of this promising anti-cancer compound.

References

The Discovery and Synthesis of UBS109: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBS109, a synthetic monocarbonyl analog of curcumin, has emerged as a promising therapeutic candidate with potent anti-cancer and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It is designed to equip researchers, scientists, and drug development professionals with the detailed methodologies and quantitative data necessary to understand and potentially advance the therapeutic development of this compound. This document outlines the rationale behind its development as a curcumin analog with superior solubility and potency, a detailed protocol for its chemical synthesis via a base-catalyzed aldol condensation, and comprehensive experimental procedures for its biological characterization. Key biological data, including cytotoxicity against cancer cell lines and in vivo efficacy in preclinical models, are presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its mechanism of action and the process of its scientific evaluation.

Discovery and Rationale

The natural product curcumin has long been recognized for its diverse therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. However, its clinical utility has been significantly hampered by poor water solubility, low bioavailability, and rapid metabolism.[1] To overcome these limitations, synthetic analogs have been developed. This compound is a monocarbonyl analog of curcumin (MAC), designed to exhibit improved pharmacological properties.[2][3] It has demonstrated enhanced solubility and greater potency compared to curcumin.[1] The primary mechanism of action for this compound and other MACs involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and cancer processes.[2] By suppressing this pathway, this compound can induce apoptosis in cancer cells and mitigate inflammatory responses.

Chemical Synthesis of this compound

The synthesis of this compound, chemically named 3,5-bis(2-pyridinylmethylidene)-4-piperidone, is achieved through a base-catalyzed aldol condensation reaction, specifically a Claisen-Schmidt condensation. This reaction involves the condensation of 4-piperidone with two equivalents of 2-pyridinecarboxaldehyde in the presence of a base.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Piperidinone hydrochloride monohydrate

-

2-Pyridinecarboxaldehyde

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) or Pyridine

-

Acetic acid

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-piperidinone hydrochloride monohydrate (1 equivalent) and 2-pyridinecarboxaldehyde (2 equivalents) in 95% ethanol.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (2M) or a few drops of pyridine to the stirred solution at room temperature. The addition of a base is crucial to catalyze the condensation.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A yellow precipitate of this compound should form over time.

-

Workup: Once the reaction is complete, cool the mixture. Isolate the solid precipitate by vacuum filtration.

-

Washing: Wash the crude product sequentially with cold 95% ethanol, a dilute solution of 4% acetic acid in ethanol, and finally with cold 95% ethanol to remove unreacted starting materials and excess base.

-

Purification: Recrystallize the crude product from a mixture of dichloromethane and methanol (1:1, v/v) to obtain pure, yellow crystals of this compound.

-

Drying and Characterization: Dry the purified crystals under vacuum. The structure and purity of the final product can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation: Experimental Protocols

In Vitro Cytotoxicity Assessment

The cytotoxic effect of this compound on cancer cells is a key indicator of its anti-cancer potential. The Neutral Red assay is a common method used for this purpose.

Caption: Workflow for the Neutral Red cytotoxicity assay.

Materials:

-

MDA-MB-231 breast cancer cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well clear flat-bottom plates

-

This compound stock solution (in DMSO)

-

Neutral Red staining solution (0.33% in DPBS)

-

Neutral Red assay fixative (0.1% CaCl2 in 0.5% Formaldehyde)

-

Neutral Red assay solubilization solution (1% Acetic acid in 50% Ethanol)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 200 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound from a stock solution in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only controls (0.5% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.

-

Staining: After the incubation period, add 20 µL of Neutral Red staining solution to each well and incubate for an additional 2-4 hours.

-

Washing and Fixation: Carefully remove the staining solution and wash the cells with the Neutral Red assay fixative.

-

Solubilization: Add 150 µL of the Neutral Red assay solubilization solution to each well and shake the plate for 10 minutes to extract the dye from the cells.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the untreated control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Mechanism of Action: NF-κB Pathway Inhibition

Western blotting is employed to analyze the effect of this compound on the phosphorylation status of key proteins in the NF-κB signaling pathway.

Caption: Workflow for Western blot analysis of NF-κB pathway proteins.

Materials:

-

MDA-MB-231 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IKKβ, anti-phospho-p65, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Treatment and Lysis: Treat MDA-MB-231 cells with various concentrations of this compound for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IKKβ and phospho-p65 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an ECL substrate and imaging system. Densitometry analysis can be used to quantify the changes in protein phosphorylation.

In Vivo Efficacy in a Breast Cancer Lung Metastasis Model

The anti-metastatic potential of this compound is evaluated in an in vivo model of breast cancer lung metastasis.

Caption: Workflow for the in vivo lung metastasis study.

Materials:

-

Athymic nude mice (nu/nu)

-

MDA-MB-231 human breast cancer cells

-

This compound

-

Vehicle solution (0.5% carboxymethyl cellulose sodium [CMC] with 10% DMSO in sterile water)

Procedure:

-

Metastasis Model Creation: Inject 1 x 106 MDA-MB-231 cells suspended in PBS into the lateral tail vein of each mouse to establish a lung colonization model.

-

Treatment Groups: One week after cell injection, randomize the mice into treatment groups (n=4 per group):

-

Vehicle control (i.p. injection)

-

This compound (5 mg/kg body weight, i.p. injection)

-

This compound (15 mg/kg body weight, i.p. injection)

-

-

Drug Administration: Administer the treatments intraperitoneally once daily, five days a week, for five weeks.

-

Monitoring: Monitor the body weight of the animals throughout the study.

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise the lungs and weigh them. The lung weight serves as an indicator of the tumor burden. Further histological analysis can be performed to confirm and quantify the metastatic nodules.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the biological evaluation of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Concentration | Result | Reference |

| MDA-MB-231 | Cytotoxicity Assay | 1.25 µM | 100% cell death |

Table 2: In Vivo Efficacy of this compound in Lung Metastasis Model

| Treatment Group | Dosage | Outcome | Reference |

| Vehicle Control | - | - | |

| This compound | 5 mg/kg | - | |

| This compound | 15 mg/kg | Significantly inhibited lung metastasis/colonization (reduced lung weight) |

Table 3: Pharmacokinetic Profile of this compound in Mice

| Parameter | Route | Dose | Value | Reference |

| Cmax | i.p. | 15 mg/kg | 432 ± 387 ng/mL | |

| Tmax | Oral | 50 mg/kg | 0.5 hours | |

| Cmax | Oral | 50 mg/kg | 131 ng/mL | |

| T½ | Oral | 50 mg/kg | 3.7 hours | |

| Tmax | Oral | 150 mg/kg | 0.5 hours | |

| Cmax | Oral | 150 mg/kg | 248 ng/mL | |

| T½ | Oral | 150 mg/kg | 4.5 hours |

Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of the canonical NF-κB signaling pathway.

Caption: Mechanism of action of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

This compound represents a significant advancement in the development of curcumin-based therapeutics. Its improved physicochemical properties and potent biological activity, particularly its ability to inhibit the NF-κB signaling pathway, make it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive resource for researchers in the field, offering detailed protocols and data to support ongoing and future studies aimed at unlocking the full therapeutic potential of this compound in oncology and inflammatory diseases.

References

A Technical Guide to UBS109: Modulating Osteoblastogenesis and Osteoclastogenesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel curcumin analogue, UBS109, and its significant impact on bone remodeling. Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[1][2][3] An imbalance in this process can lead to various pathological bone conditions, including osteoporosis. This compound has emerged as a promising therapeutic agent with a dual-action mechanism: it simultaneously stimulates bone formation and inhibits bone resorption, suggesting its potential as an anabolic agent for bone mass.[1][2]

Core Mechanism of Action

This compound, a newly synthesized curcumin analogue, has demonstrated a unique capacity to potently stimulate osteoblastogenesis and suppress osteoclastogenesis. This dual functionality distinguishes it from other curcumin analogues like EF31 and ECMN909. The primary mechanism of this compound revolves around its influence on two critical signaling pathways: the Smad pathway in osteoblasts and the nuclear factor kappa B (NF-κB) pathway in osteoclasts.

Impact on Osteoblastogenesis: Smad Pathway Activation

This compound has been shown to enhance osteoblastic differentiation and mineralization. It achieves this by stimulating both basal and bone morphogenic protein-2 (BMP2)-induced Smad-luciferase activity. The Smad signaling pathway is a crucial mediator of osteoblastogenesis. By activating this pathway, this compound promotes the differentiation of pre-osteoblastic cells into mature, bone-forming osteoblasts. Furthermore, this compound has been observed to potently suppress tumor necrosis factor-α (TNF-α)-induced NF-κB activity in osteoblasts, which is known to downregulate osteoblast differentiation.

Impact on Osteoclastogenesis: NF-κB Pathway Inhibition

In addition to promoting bone formation, this compound actively suppresses bone resorption by inhibiting osteoclastogenesis. The formation of osteoclasts, the cells responsible for bone breakdown, is heavily dependent on the activation of the NF-κB signaling pathway by the receptor activator of NF-κB ligand (RANKL). This compound, along with another analogue ECMN909, potently inhibits RANKL-induced NF-κB-luciferase activity in pre-osteoclastic cells. This inhibition of NF-κB signaling is a key factor in the suppressive effect of this compound on osteoclast formation and function.

In the context of breast cancer bone metastasis, which often leads to osteolytic bone destruction, this compound has shown therapeutic potential. It can prevent bone loss by stimulating osteoblastic mineralization and suppressing osteoclastogenesis, even in the presence of cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on osteoblastogenesis and osteoclastogenesis as reported in key in vitro studies.

Table 1: Effect of this compound on Osteoblast Mineralization

| Cell Line | Treatment | Concentration | Outcome | Reference |

| MC3T3-E1 | This compound | 50-200 nM | Stimulated osteoblastic mineralization | |

| Bone Marrow Cells | This compound | 50-200 nM | Stimulated osteoblastic mineralization | |

| Bone Marrow Cells (from breast cancer metastasis model) | This compound (p.o.) | 50 & 150 mg/kg | Prevented suppression of osteoblastic mineralization | |

| Bone Marrow Cells (from breast cancer metastasis model) | This compound (i.p.) | 10 & 20 mg/kg | Prevented suppression of osteoblastic mineralization |

Table 2: Effect of this compound on Osteoclastogenesis

| Cell Line | Treatment | Concentration | Outcome | Reference |

| Bone Marrow Cells | This compound | 50-200 nM | Suppressed osteoclastogenesis | |

| Bone Marrow Cells (from breast cancer metastasis model) | This compound (p.o.) | 50 & 150 mg/kg | Prevented stimulation of osteoclastogenesis | |

| Bone Marrow Cells (from breast cancer metastasis model) | This compound (i.p.) | 10 & 20 mg/kg | Prevented stimulation of osteoclastogenesis | |

| RAW264.7 | This compound | Not specified | Potently suppressed RANKL-increased NF-κB-luciferase activity |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the impact of this compound.

Osteoblast Differentiation and Mineralization Assay

-

Cell Culture: Pre-osteoblastic MC3T3-E1 cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Induction of Differentiation: To induce osteoblastic differentiation, the culture medium is supplemented with 50 µg/mL L-ascorbic acid and 10 mM β-glycerophosphate.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 50-200 nM) in the differentiation medium.

-

Mineralization Staining: After a specified culture period (e.g., 10-14 days), the cell layer is washed with phosphate-buffered saline (PBS), fixed with 10% formalin, and stained with Alizarin Red S solution to visualize calcium deposits, indicative of mineralization.

-

Quantification: The stained area can be quantified by extracting the dye with a solvent (e.g., 10% cetylpyridinium chloride in 10 mM sodium phosphate) and measuring the absorbance at a specific wavelength (e.g., 562 nm).

Osteoclastogenesis Assay

-

Cell Culture: Mouse bone marrow cells are cultured in α-MEM containing 10% FBS.

-